molecular formula C6H18Cl2Si3 B3053187 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane CAS No. 5181-42-0

2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane

Cat. No.: B3053187
CAS No.: 5181-42-0
M. Wt: 245.37 g/mol
InChI Key: NBCRIQUCROAGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane” is a synthetic chemical compound . It has a molecular formula of CHClSi, an average mass of 245.370 Da, and a monoisotopic mass of 244.009338 Da .


Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane” consists of carbon ©, hydrogen (H), chlorine (Cl), and silicon (Si) atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane is used in synthesizing compounds with silicon-silicon double bonds. An example is tetramesityldisilene, which is a stable compound formed through irradiation of hexamethyltrisilane derivatives and can undergo addition reactions similar to carbon olefins (West, Fink, & Michl, 1981).

  • This compound is involved in the study of molecular structures and dynamic behavior, as demonstrated by the investigation of 2,2‐dimesityl‐1,1,1,3,3,3‐hexamethyltrisilane using NMR and density functional theory (Winchester & Seymour, 2020).

Chemical Properties and Reactions

  • The compound serves as a precursor in the synthesis of novel polyfunctional disilazanes. This includes reactions with dichlorohydrogenosilane leading to various functionalized disilazanes, which are of interest for their chemical properties and potential applications (Bacqué et al., 1994).

  • Studies on the interaction in ground and excited states of silicon compounds have been conducted using derivatives of hexamethyltrisilane, such as in the case of di-1-pyrenyl-substituted oligosilanes (Declercq et al., 1993).

Material Science and Polymer Research

  • In material science, derivatives of hexamethyltrisilane are used to study the structure and properties of hybrid xerogels. These studies involve investigating how the organic molecule is bonded to a silica framework, which is crucial for applications in material science (Arenas et al., 2006).

Catalysis and Organic Synthesis

  • Hexamethyltrisilane derivatives are also significant in the field of catalysis and organic synthesis. For instance, hexamethyl disilazane, a related compound, has been used as a catalyst and modifier in various organic synthesis processes (Zeng, 2012).

Properties

IUPAC Name

dichloro-bis(trimethylsilyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Cl2Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRIQUCROAGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510576
Record name 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-42-0
Record name 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Reactant of Route 2
2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Reactant of Route 3
2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.